molecular formula C8H9BrO B1337752 1-Bromo-3-methoxy-5-methylbenzene CAS No. 29578-83-4

1-Bromo-3-methoxy-5-methylbenzene

Cat. No. B1337752
CAS RN: 29578-83-4
M. Wt: 201.06 g/mol
InChI Key: AOEVRCZZWJWKPG-UHFFFAOYSA-N
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Patent
US08546392B2

Procedure details

The reaction is performed in a water/ice bath. 500 mg (2.31 mmol, 1 eq) of 4-bromo-2-methoxy-6-methylaniline is dissolved in a mixture of 7 ml of acetic acid and 3 ml of water, followed by adding 0.8 ml of concentrated hydrochloric acid (37%) and 207 mg (3.00 mmol, 1.5 eq) of sodium nitrite dissolved in 1 ml of water. The mixture is stirred for 30 min and subsequently added to 8 ml of ice-cooled 50% by weight hypophosphoric acid. The reaction is stirred at 0° C. for 8 hours and allowed to stand at RT over night.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
207 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5](N)=[C:4]([O:10][CH3:11])[CH:3]=1.Cl.N([O-])=O.[Na+].P(P(O)(O)=O)(O)(O)=O>C(O)(=O)C.O>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
207 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice
Quantity
8 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)P(=O)(O)O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is performed in a water/ice bath
STIRRING
Type
STIRRING
Details
The reaction is stirred at 0° C. for 8 hours
Duration
8 h
WAIT
Type
WAIT
Details
to stand at RT over night

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=CC(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.